Allyl Functionality Comparison: Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane (f=2) vs. Mono-Eugenol Silanes (f=1)
Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane possesses two 4-allyl-2-methoxyphenoxy substituents, providing a theoretical allyl functionality (f) of 2 per molecule. In contrast, the closest mono-eugenol analogs—(4-allyl-2-methoxyphenoxy)trimethylsilane (Eugenol TMS, CAS 4515-52-0) and (4-allyl-2-methoxyphenoxy)dimethoxymethylsilane (CAS 83817-65-6)—each contain only one allyl group (f=1) . This structural difference is critical for thermoset network formation: difunctional monomers produce crosslinked networks, whereas monofunctional analogs yield only linear chain extension or grafting. In thiol–ene or radical polymerization systems, the gel-point conversion for a difunctional monomer reacting with a multifunctional co-reactant occurs at lower conversion than for a monofunctional analog, leading to earlier network formation and higher ultimate gel fractions.
| Evidence Dimension | Allyl functionality (polymerizable unsaturations per molecule) |
|---|---|
| Target Compound Data | f = 2 (two 4-allyl-2-methoxyphenoxy groups) |
| Comparator Or Baseline | Eugenol TMS (CAS 4515-52-0): f = 1; (4-Allyl-2-methoxyphenoxy)dimethoxymethylsilane (CAS 83817-65-6): f = 1 |
| Quantified Difference | 2× higher allyl functionality; network-forming vs. chain-extending capability |
| Conditions | Radical polymerization or thiol–ene addition reactions; calculated from molecular structure (class-level inference) |
Why This Matters
For procurement decisions, this determines whether the silane can serve as a crosslinking co-monomer (target compound) or merely as a surface grafting agent (mono-functional analogs), directly impacting final composite modulus, solvent resistance, and creep behavior.
